molecular formula Cl2HfO B1143734 Dichlorohafnium oxide CAS No. 13759-17-6

Dichlorohafnium oxide

Número de catálogo: B1143734
Número CAS: 13759-17-6
Peso molecular: 265.4
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dichlorohafnium Oxide, more commonly referred to as Hafnium(IV) Chloride (HfCl4), is a critical inorganic precursor in advanced materials research and development. It is particularly valued for its role in the synthesis of hafnium oxide (HfO2) nanostructures and thin films through solution-based and vapor deposition methods. In nonaqueous sol-gel synthesis, HfCl4 reacts with solvents like benzyl alcohol, undergoing a series of ligand exchange and condensation reactions. This process, catalyzed by liberated HCl, can lead to a transient gel state before ultimately forming crystalline HfO2 nanocrystals. These nanocrystals are of significant interest for applications in next-generation electronics and medical imaging. A primary application of HfCl4 is in the deposition of HfO2 thin films via Atomic Layer Deposition (ALD), where it serves as a highly efficient hafnium source. The properties of the resulting film, such as fixed charge and interface trap density, are influenced by the deposition and annealing conditions. This makes HfCl4-derived HfO2 films highly suitable for use in high-k dielectrics in transistors and as passivation layers in high-efficiency crystalline silicon solar cells. Furthermore, HfCl4 is a foundational material for creating HfO2-based ferroelectric systems. When doped with elements like zirconium, silicon, or yttrium, the resulting HfO2 thin films can exhibit robust ferroelectricity, which is attributed to the formation of a non-centrosymmetric orthorhombic phase (Pca21). This discovery has positioned HfO2 as a key material for emerging memory technologies, including Ferroelectric Random-Access Memory (FeRAM) and Ferroelectric Field-Effect Transistors (FeFETs), due to its excellent CMOS compatibility and scalability. Beyond electronics, HfO2 nanostructures derived from HfCl4 precursors show promise in biomedical fields. Research indicates that HfO2 nanoparticles can function as effective contrast agents for X-ray computed tomography (CT), demonstrating superior contrast-to-noise ratios compared to traditional iodine- or gadolinium-based agents. Additionally, thin films of HfO2 have been shown to promote early osteogenesis (bone formation) and inhibit osteoclast activity, suggesting potential for coatings on orthopedic implants to enhance bone healing. This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Propiedades

IUPAC Name

hafnium;dichloride;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Hf.H2O/h2*1H;;1H2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKUDFUGCXUQJD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[Cl-].[Cl-].[Hf]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2H2HfO-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hafnium chloride oxide (HfCl2O)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

13759-17-6
Record name Hafnium chloride oxide (HfCl2O)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hafnium dichloride oxide
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Advanced Synthesis and Preparation Methodologies

Solution-Phase Synthetic Approaches

Solution-phase methods offer a versatile platform for the synthesis of dichlorohafnium oxide and for the incorporation of this compound into nanomaterials. These techniques, which include controlled hydrolysis, precipitation, sol-gel processes, and reverse micelle formation, allow for a high degree of control over the final product's characteristics.

Controlled hydrolysis of hafnium precursors, such as hafnium tetrachloride (HfCl4), is a fundamental method for synthesizing this compound. This process involves the careful addition of water to a solution containing the hafnium precursor, leading to the formation of hydrated hafnium dioxide as a white powder precipitate. researchgate.net The reaction conditions, including pH, temperature, and reactant concentrations, are critical parameters that influence the size, morphology, and purity of the resulting particles. researchgate.netijnnonline.net

Co-precipitation is another widely used technique that can produce fine, high-purity, and stoichiometric particles of single and multicomponent metal oxides. ijnnonline.net This method involves dissolving metal salts in a solution and then inducing precipitation by altering conditions such as pH or temperature. researchgate.netrsc.org For instance, the synthesis of iron oxide nanoparticles via co-precipitation showcases how adjusting parameters like the concentration of reactants and the rate of precipitation can control particle size and shape. researchgate.net While specific studies on this compound are not detailed, the principles of co-precipitation are broadly applicable to the synthesis of various metal oxides.

Hydrothermal methods, which are carried out in aqueous media at elevated temperatures and pressures, offer another route to obtaining nanocrystalline hafnium dioxide. researchgate.netnih.gov These conditions can influence the composition and morphology of the final product. researchgate.net

MethodDescriptionKey ParametersTypical Product
Controlled Hydrolysis Gradual addition of water to a precursor solution to induce precipitation.pH, temperature, precursor concentration.Powdered this compound or derivatives.
Co-precipitation Precipitation of multiple species from a solution to form a mixed solid.pH, temperature, ionic strength, reactant concentration.Fine, high-purity, stoichiometric nanoparticles. researchgate.netijnnonline.net
Hydrothermal Synthesis Reactions in aqueous solutions at high temperatures and pressures.Temperature, duration, reaction mixture composition. researchgate.netNanocrystalline hafnium dioxide. researchgate.net

The sol-gel process is a versatile and low-cost method for producing a wide range of micro- and nanostructures. nih.govmdpi.com This technique involves the transition of a colloidal suspension, or "sol," into a gelatinous network, the "gel," which can then be processed into a solid material. sigmaaldrich.com The sol-gel method provides excellent control over the texture, size, and surface properties of the resulting materials and allows for the production of materials with large surface areas. mdpi.comresearchgate.net Key advantages include high purity, homogeneity, and the ability to tailor physicochemical properties by manipulating synthesis conditions. researchgate.netmdpi.com While broadly applicable to metal oxides, specific protocols for this compound are part of the wider body of research on perovskite and oxide nanomaterials. nih.govmdpi.comresearchgate.net

Reverse micelle (or inverse micelle) techniques provide a pathway for the synthesis of nanoparticles with controlled sizes. google.comnih.gov In this method, water-in-oil microemulsions create nanoscale aqueous droplets within a continuous oil phase, stabilized by a surfactant. google.com These droplets act as nanoreactors for the synthesis of nanoparticles. The size of the nanoparticles can be controlled by adjusting the water-to-surfactant molar ratio, which determines the size of the hydrophilic core of the reverse micelle. researchgate.net This method has been successfully used to synthesize various metal oxide nanoparticles, including those of hafnium. researchgate.netacs.org

TechniquePrincipleAdvantagesApplication for Hafnium Oxide
Sol-Gel Formation of a sol (colloidal suspension) which transitions into a gel (solid network). sigmaaldrich.comLow cost, high purity, control over texture and size. nih.govmdpi.commdpi.comSynthesis of hafnium oxide nanostructures with tailored properties. nih.govmdpi.com
Reverse Micelle Use of water-in-oil microemulsions as nanoreactors. google.comControl over nanoparticle size. google.comnih.govSynthesis of hafnium oxide nanoparticles with defined dimensions. researchgate.netacs.org

Gas-Phase Deposition Techniques Utilizing this compound as Precursor

Gas-phase deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), are essential for fabricating high-quality thin films of hafnium oxide, often using hafnium chloride as a precursor. diva-portal.org These methods are crucial in the semiconductor industry for creating dielectric layers in electronic devices. nih.govresearchgate.net

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors, which react and/or decompose on the substrate surface to produce the desired thin film. agc-plasma.com For hafnium oxide films, hafnium tetrachloride (HfCl4) is a common precursor. diva-portal.org The deposition temperature is a critical parameter that influences the crystal structure, surface morphology, and mechanical properties of the HfO2 films. mdpi.com For example, HfO2 films prepared by CVD at temperatures between 1200°C and 1350°C exhibit a monoclinic crystal structure, with surface morphology changing from cellular particles to columnar and then to a porous layered structure as the temperature increases. mdpi.com

While metal halides like HfCl4 are cost-effective precursors, they can sometimes lead to the incorporation of halogen impurities in the deposited film. azonano.com To overcome this, metal-organic precursors are often used in a variant of CVD called Metal-Organic Chemical Vapor Deposition (MOCVD). azonano.com However, even with MOCVD, carbon contamination can be a concern. diva-portal.org Aerosol-assisted CVD (AACVD) is another variation that expands the range of usable precursors by relying on their solubility rather than volatility. rsc.org

Atomic Layer Deposition (ALD) is a specialized form of CVD that allows for the deposition of thin films with atomic-level control over thickness and conformality. azonano.com The ALD process consists of sequential, self-limiting surface reactions. oregonstate.edu For the deposition of hafnium oxide, HfCl4 and water are commonly used as precursors. nih.govacs.orgresearchgate.net The process involves alternately pulsing the HfCl4 and water vapor into the reaction chamber, separated by purging steps. nih.govoregonstate.eduacs.orgresearchgate.net

The self-limiting nature of ALD ensures that film growth is highly uniform and that the thickness is directly proportional to the number of deposition cycles. oregonstate.edu This makes ALD particularly suitable for fabricating the ultra-thin, high-quality dielectric films required in modern nanoelectronic devices. nih.govacs.orgresearchgate.net The deposition temperature in ALD is a crucial parameter, with typical ranges for HfO2 from HfCl4 being around 300°C. researchgate.net While HfCl4 is a solid precursor with relatively low volatility, it is known to produce high-quality films with low contamination. semiengineering.com

Deposition TechniquePrecursorsKey CharacteristicsResulting Film Properties
CVD Hafnium tetrachloride (HfCl4)Volatile precursors react on a heated substrate. agc-plasma.comMonoclinic HfO2 films; morphology and density are temperature-dependent. mdpi.com
ALD Hafnium tetrachloride (HfCl4) and waterSequential, self-limiting surface reactions. oregonstate.eduHighly uniform, conformal thin films with atomic-level thickness control. azonano.comoregonstate.edu

Development of Hafnium-Containing Complexes for Specific Synthetic Pathways

The synthesis of specialized hafnium-containing complexes is crucial for enabling specific synthetic pathways, particularly in the context of catalysis and as precursors for deposition techniques. The design of these complexes often involves the use of various organic ligands to tune the reactivity and physical properties of the hafnium center.

Research has explored the synthesis of a variety of hafnium complexes with different ligand systems. For example, hafnium complexes with C,N,N-tridentate, pincer-type ligands have been developed for ethylene (B1197577) polymerization, demonstrating high catalytic activity. acs.org The structure of the ligand, such as the size of the metallacycle, significantly influences the catalytic properties. acs.org

Other synthetic routes involve the reaction of hafnium tetrachloride with deprotonated ligands followed by alkylation, or the use of organometallic reagents like methylmagnesium bromide. researchgate.netmdpi.com The choice of solvents, such as tetrahydrofuran, n-hexane, and toluene, and the reaction temperature are critical for the successful synthesis of these complexes. researchgate.net The development of such complexes is often aimed at creating precursors with suitable volatility and thermal stability for CVD and ALD applications. For instance, hafnium complexes with amido and malonate ligands have been investigated as potential single-source precursors for MOCVD of HfO2 thin films. researchgate.net

Furthermore, hafnium(IV) porphyrin complexes represent another class of compounds that can be synthesized through various routes, often starting from hafnium tetrachloride. nih.gov The reactivity of these complexes highlights the oxophilic nature of the hafnium center. nih.gov The development of these diverse hafnium complexes opens up possibilities for new synthetic methodologies and applications.

Complex TypeLigand SystemSynthetic ApproachPotential Application
Pincer Complexes C,N,N-tridentate ligandsReaction of metal complexes with specific ligands. acs.orgCatalysis (e.g., olefin polymerization). acs.org
Amidinato Complexes Amidinate ligandsReactions leading to hafnium-amidinate derivatives. researchgate.netCVD precursors, catalysis. researchgate.net
Porphyrin Complexes Tetraaryl porphyrinsReaction of hafnium salts with free base porphyrins. nih.govPrecursors for materials with specific optical or electronic properties.
Amido-Quinoline Complexes Amido-quinoline based ligandsReaction of ligand with hafnium tetrachloride and an alkylating agent. mdpi.comCatalysis (e.g., ethylene/1-octene copolymerization). mdpi.com

State of the Art Characterization Techniques in Dichlorohafnium Oxide Research

Advanced Spectroscopic Investigations

Spectroscopic techniques are fundamental in probing the atomic and molecular level characteristics of Dichlorohafnium oxide, providing insights into its electronic structure, vibrational modes, and elemental composition.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For hafnium-based compounds, these methods can detect the characteristic vibrations of Hf-O and Hf-Cl bonds.

In studies of hafnium oxides and oxychlorides, FTIR and Raman spectra reveal key vibrational modes. For instance, a vibrational mode observed around 950 cm⁻¹ in related compounds is assigned to Hf-OH bonds . Analysis of these spectral features provides critical information on the coordination environment of the hafnium atom . While detailed spectra specifically for anhydrous HfOCl₂ are not widely published, the analysis of its hydrated form, HfOCl₂·8H₂O, and its thermal decomposition products (various hafnium oxides) relies heavily on these techniques to track the changes in Hf-O, Hf-Cl, and O-H vibrational modes. Raman spectroscopy is particularly useful in identifying the crystalline phases of hafnium oxide that may be formed from HfOCl₂ precursors, as different polymorphs (e.g., monoclinic, tetragonal) exhibit distinct spectral fingerprints researchgate.netresearchgate.net.

Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local chemical environment of specific nuclei. While direct NMR data on solid, anhydrous this compound is limited in literature, the technique is extensively applied to study hafnium-containing materials, including gels, clusters, and oxides derived from precursors like hafnium oxychloride rsc.orgrsc.org.

Solid-state ¹⁷O NMR, in particular, is a significant probe for oxides as it offers a large chemical shift range, making it sensitive to different oxygen environments rsc.org. It can readily distinguish between bridging (Hf-O-Hf) and terminal oxygen atoms, and its short-range nature makes it ideal for studying amorphous or nanocrystalline materials where diffraction techniques may be limited rsc.org. For example, ¹⁷O MAS (Magic Angle Spinning) NMR has been used to follow the structural evolution in amorphous HfO₂ gels as they crystallize rsc.orgrsc.org. Though requiring isotopic enrichment due to the low natural abundance of ¹⁷O, this technique holds great potential for elucidating the local structure and connectivity in this compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State and Compositional Studies

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique indispensable for determining the elemental composition and, crucially, the oxidation states of elements on a material's surface. For this compound, XPS is used to analyze the core levels of hafnium (Hf 4f), oxygen (O 1s), and chlorine (Cl 2p).

The binding energy of the Hf 4f core level is characteristic of its oxidation state. In hafnium(IV) oxide (HfO₂), a compound where hafnium is in the same +4 oxidation state expected for HfOCl₂, the Hf 4f spectrum shows a well-defined doublet corresponding to Hf 4f₇/₂ and Hf 4f₅/₂. The precise binding energies can confirm the full oxidation of hafnium and the absence of lower oxidation states researchgate.net. Analysis of the O 1s peak can distinguish between oxygen in the oxide lattice (Hf-O) and other forms like hydroxyl groups (Hf-OH) or adsorbed water. XPS is particularly valuable for studying thin films and surface modifications of materials derived from this compound precursors dragon.lv.

Table 1: Representative XPS Binding Energies for Hafnium Oxide (HfO₂)
Core LevelOrbitalBinding Energy (eV)
Hf4f₇/₂~17.7
Hf4f₅/₂~19.4
O1s~530.8

Note: These values are for HfO₂ and serve as a reference for the expected Hf⁴⁺ state in HfOCl₂. Actual values can vary slightly based on sample preparation and instrument calibration.

Microscopic and Diffraction-Based Structural Assessments

While spectroscopy probes the local chemical environment, diffraction and microscopy techniques are essential for understanding the long-range order and physical morphology of this compound.

X-ray Diffraction (XRD) for Crystalline Phase and Lattice Parameter Determination

X-ray Diffraction (XRD) is the primary technique for identifying crystalline phases and determining their structural parameters. For this compound and its derivatives, XRD patterns provide a unique fingerprint that allows for phase identification by comparison with standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS) researchgate.net.

When this compound precursors are used to synthesize hafnium oxide, XRD is crucial for confirming the resulting crystal structure (e.g., monoclinic, tetragonal, or cubic) ucm.esresearchgate.net. The positions of the diffraction peaks are used to calculate the lattice parameters (a, b, c) of the unit cell, while the peak broadening can be analyzed to estimate the average crystallite size, particularly in nanomaterials researchgate.netacs.org. For instance, the monoclinic phase of HfO₂, a common product from HfOCl₂ decomposition, is readily identified by its characteristic diffraction peaks researchgate.netnih.govresearchgate.net.

Table 2: JCPDS Reference Data for Monoclinic Hafnium Oxide (HfO₂)
JCPDS Card No.Crystal SystemSpace GroupLattice Parameters (Å)
78-0049MonoclinicP2₁/ca = 5.117, b = 5.175, c = 5.291

Source: researchgate.net

Electron Microscopy (SEM, TEM, HRTEM) for Morphological and Microstructural Analysis

Electron microscopy techniques provide direct visualization of the material's morphology and microstructure at high magnification.

Scanning Electron Microscopy (SEM): SEM is used to investigate the surface topography and morphology of this compound powders or films. It reveals information about particle shape, size distribution, and the degree of agglomeration researchgate.netresearchgate.netmdpi.com. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental mapping of the sample surface nih.govresearchgate.net.

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM, allowing for the observation of the internal structure of the material. It is used to determine the precise size and shape of individual nanoparticles researchgate.net. Selected Area Electron Diffraction (SAED) patterns obtained in a TEM can be used to confirm the crystalline structure of a single nanoparticle or a small group of particles nih.gov.

High-Resolution Transmission Electron Microscopy (HRTEM): HRTEM provides atomic-scale resolution, enabling the direct visualization of the crystal lattice planes ucm.esnih.gov. The measured distance between the lattice fringes can be correlated with the d-spacings obtained from XRD to identify the crystallographic planes and confirm the material's phase and crystallinity ucm.es. This is particularly powerful for analyzing nanocrystals and identifying structural defects.

Atomic Force Microscopy (AFM) for Surface Topography and Localized Property Mapping

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides three-dimensional surface topography with nanoscale resolution. nanosurf.comazooptics.com In the research of hafnium oxide (HfO₂) thin films, AFM is indispensable for characterizing surface morphology, which is critical for the performance of microelectronic devices.

Surface Topography: AFM imaging allows for the direct visualization and quantification of the surface texture of HfO₂ films. spectraresearch.com This includes measuring key parameters such as surface roughness, grain size, and the presence of defects like pinholes or cracks. researchgate.netmdpi.com For instance, studies on HfO₂ films deposited by reactive magnetron sputtering have used AFM to show how surface roughness and morphology change with varying deposition power. mdpi.comresearchgate.net The resulting 3D images reveal details about nucleation and growth modes, helping to differentiate between amorphous and crystalline phases on the surface. azooptics.comspectraresearch.com

Localized Property Mapping: Beyond simple topography, advanced AFM modes enable the mapping of various physical properties across the HfO₂ surface. These techniques are crucial for understanding the material's functionality at the nanoscale. spectraresearch.com

Conductive AFM (C-AFM): This mode simultaneously measures the topography and the local electrical current flow between a conductive tip and the sample. wikipedia.orgnanosurf.com C-AFM has been used to visualize conductive filaments and map local conductivity variations in HfO₂ thin films, which is vital for applications in resistive random-access memory (RRAM). wikipedia.org

Piezoresponse Force Microscopy (PFM): PFM is used to characterize the electromechanical properties of materials. It has been instrumental in studying the nanoscale ferroelectric properties of doped hafnium oxide thin films. oxinst.comoxinst.comarxiv.org PFM can map the orientation of ferroelectric domains and measure the local piezoelectric response, providing insights essential for the development of next-generation FeFETs (ferroelectric field-effect transistors). oxinst.comarxiv.org

The data below summarizes typical parameters and findings from AFM analysis of hafnium oxide thin films.

Measurement TechniqueInformation ObtainedTypical Findings for Hafnium Oxide Films
Tapping Mode AFM 3D surface topography, Root-Mean-Square (RMS) roughness, grain size, defect analysis.RMS roughness can range from <1 nm to >20 nm depending on deposition method and parameters. Reveals granular morphology. researchgate.netmdpi.com
Conductive AFM (C-AFM) Local conductivity maps, current-voltage (I-V) spectroscopy at specific points.Identification of high-current paths corresponding to defects or conductive filaments within the dielectric film. wikipedia.org
Piezoresponse Force Microscopy (PFM) Ferroelectric domain mapping, local piezoelectric coefficient (d₃₃), polarization switching behavior.Visualization of distinct poled domains in doped HfO₂; measurement of piezoelectric coupling in the range of 0.6-1.5 pm/V. oxinst.comarxiv.org

Mechanistic Insights from In-Situ and Operando Characterization

In-situ (in place) and operando (in operation) characterization techniques are critical for gaining a fundamental understanding of the dynamic processes that occur during the synthesis and operation of hafnium oxide thin films. These methods allow researchers to observe chemical and physical changes in real-time, under realistic process conditions, rather than relying on pre- and post-process analysis. acs.org

A primary application of these techniques is in studying the Atomic Layer Deposition (ALD) of HfO₂, a process used to grow ultrathin, highly conformal films for gate dielectrics. researchgate.netresearchgate.net The chemical reactions during the initial ALD cycles are crucial as they define the interface properties between the HfO₂ and the substrate. acs.org

Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS): AP-XPS is a key in-situ and operando technique that allows for the real-time monitoring of the surface chemistry during the ALD process. acs.orgacs.org By analyzing core-level electron spectra, researchers can track the adsorption of precursor molecules, the removal of native oxides from the substrate (a "self-cleaning" effect), and the formation of HfOₓ bonds, all during the first few half-cycles of deposition. acs.org

For example, time-resolved in-situ AP-XPS studies on the ALD of HfO₂ on semiconductor substrates have revealed:

Reaction Dynamics: HfOₓ can form during the very first precursor pulse, with the metal precursor utilizing oxygen from the native oxide layer of the substrate. acs.org

Self-Cleaning Mechanism: The chemistry and kinetics of the removal of native substrate oxides can be clarified, showing that the process is directly correlated with the deposition of hafnium. acs.org

Precursor Saturation: The technique can monitor the surface saturation behavior of precursors like tetrakis(ethylmethylamino)hafnium (TEMAH) and tetrakis(dimethylamido)hafnium (TDMA-Hf), which is fundamental to the self-limiting nature of ALD. acs.orgharvard.edu

In-Situ Infrared Spectroscopy: This technique provides insights into the gas-phase species present during the ALD process and the chemical bonds forming on the substrate surface. researchgate.netnist.govosti.gov Studies have used in-situ IR spectroscopy to identify reaction byproducts and to observe the hydroxylation of the surface, which is critical for the ALD reaction mechanism. researchgate.netosti.gov

The table below summarizes key mechanistic insights gained from these advanced characterization methods.

TechniqueProcess MonitoredKey Mechanistic Insights for Hafnium Oxide Growth
AP-XPS Atomic Layer Deposition (ALD) first half-cyclesRevealed a two-step reaction process during the initial precursor pulse. acs.org Confirmed the "self-cleaning" of native oxides and simultaneous formation of HfOₓ. acs.org Quantified surface species in real-time. acs.org
In-Situ IR Spectroscopy ALD gas-phase and surface reactionsIdentified gas-phase reaction byproducts. researchgate.net Monitored the consumption of surface hydroxyl (-OH) groups and the formation of Si-O-Hf bonds on silicon substrates. osti.gov

Research Applications in Advanced Materials Science and Engineering

High-κ Dielectric Materials for Microelectronics Research

The continuous scaling of complementary metal-oxide-semiconductor (CMOS) devices has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics with materials that have a higher dielectric constant (high-κ) to mitigate leakage currents. scilit.comresearchgate.net Hafnium oxide has emerged as a leading candidate due to its high dielectric constant, good thermal stability, and compatibility with silicon manufacturing processes. scilit.comresearchgate.net

Research into hafnium oxide thin films for gate dielectric applications has been extensive, focusing on various deposition techniques and the resulting film properties. These films are critical for enabling further miniaturization of transistors. mdpi.com The primary goal is to achieve a thin equivalent oxide thickness (EOT) while maintaining low leakage current and high reliability.

Hafnium oxide films can be deposited using methods such as atomic layer deposition (ALD) and sputtering. nih.govbiomaterials.org The density and dielectric constant of these nanometer-thin films are crucial parameters. Studies have shown that the apparent density of ALD-grown HfO₂ films can decrease with decreasing film thickness, though the dielectric constant may remain independent of the thickness. ohiolink.edursc.org This suggests that interface roughness at the atomic scale plays a significant role in the measured properties of ultrathin films. ohiolink.edursc.org

The electrical characteristics of HfO₂ films, including capacitance-voltage (C-V) and current-voltage (I-V) measurements, are routinely performed to assess their performance as gate dielectrics. biomaterials.org These investigations aim to optimize the deposition and annealing processes to produce films with high permittivity, low charge trapping, and high breakdown strength. mdpi.com

Table 1: Comparison of HfO₂ Thin Film Properties by Deposition Method

Deposition Method Typical Thickness Range Dielectric Constant (κ) Key Advantages Key Challenges
Atomic Layer Deposition (ALD) 1 - 10 nm ~16 - 25 Excellent conformality and thickness control Relatively slow deposition rate
Sputtering 5 - 50 nm ~15 - 20 High deposition rate, good for thicker films Potential for film damage and contamination

This table provides typical values and characteristics; actual results can vary based on specific process parameters.

The discovery of ferroelectricity in doped hafnium oxide thin films has opened up new possibilities for non-volatile memory applications, such as ferroelectric random-access memory (FeRAM) and ferroelectric field-effect transistors (FeFETs). researchgate.netmdpi.comresearchgate.net Unlike conventional dielectric HfO₂, ferroelectric HfO₂ possesses a non-centrosymmetric orthorhombic crystal phase, which can be stabilized by doping with elements like silicon, zirconium, or cerium, followed by an appropriate annealing process. researchgate.netresearchgate.netbayvillechemical.net

The fabrication of these films often involves ALD to deposit the doped hafnium oxide, followed by a rapid thermal annealing step to induce crystallization into the desired ferroelectric phase. stanfordmaterials.com The choice of dopant, its concentration, the film thickness, and the annealing temperature are all critical parameters that influence the resulting ferroelectric properties, such as the remanent polarization (Pᵣ) and coercive field (E₋c). bayvillechemical.netstanfordmaterials.com

Characterization of ferroelectric HfO₂ films includes polarization-voltage (P-V) hysteresis loop measurements to confirm ferroelectric switching, as well as structural analysis using techniques like X-ray diffraction (XRD) to identify the crystal phases present. researchgate.netbayvillechemical.net The integration of these films into memory devices presents challenges related to endurance (the number of switching cycles before degradation) and compatibility with back-end-of-line (BEOL) processing temperatures. researchgate.net

Table 2: Influence of Fabrication Parameters on Ferroelectric HfO₂ Properties

Parameter Effect on Ferroelectricity Typical Range/Value
Dopant (e.g., Zr, Si) Stabilizes the orthorhombic ferroelectric phase 0.2 - 0.6 atomic fraction (for Zr)
Film Thickness Affects crystallization and domain size 5 - 20 nm
Annealing Temperature Induces crystallization and phase transformation 400 - 600 °C

This table summarizes general trends observed in research; optimal parameters are highly dependent on the specific device structure and process flow.

Catalysis and Surface Chemistry Studies

In the realm of catalysis, dichlorohafnium oxide is a valuable precursor for synthesizing hafnium-based catalysts. The resulting hafnium oxide materials can act as catalysts themselves or as supports for other active catalytic species. mdpi.com

This compound (hafnium oxychloride) can be converted into hafnium oxide (HfO₂) nanoparticles through methods like hydrothermal synthesis or precipitation. nih.govohiolink.eduresearchgate.net These synthesis routes allow for the control of particle size and morphology, which are crucial for catalytic activity. researchgate.net The resulting HfO₂ can then be used in various heterogeneous catalytic applications.

For instance, HfO₂ can be used as a support for metal catalysts, enhancing their activity and stability. The interaction between the metal and the hafnium oxide support can lead to unique catalytic properties. ohiolink.edu Additionally, hafnium oxide itself can exhibit catalytic activity, particularly in reactions involving acid-base chemistry. ohiolink.edu The surface of hafnium oxide possesses both Lewis acidic and basic sites, which can participate in catalytic cycles.

Understanding the reaction mechanisms at a molecular level is crucial for the rational design of improved catalysts. Mechanistic studies of reactions catalyzed by hafnium-based systems often involve a combination of kinetic experiments and advanced characterization techniques.

For example, in reactions such as the hydrogenation of aldehydes, the interface between a metal and a hafnium oxide support can play a critical role in the selective activation of specific chemical bonds. rsc.orgornl.gov In-situ spectroscopic techniques, such as X-ray photoelectron spectroscopy (XPS) under reaction conditions, can provide insights into the oxidation state of the catalyst and the nature of adsorbed intermediates. rsc.org These studies help to elucidate the reaction pathways and identify the rate-determining steps, which is essential for optimizing catalyst performance.

The catalytic activity of hafnium-based materials is intimately linked to the nature and number of active sites on their surface. Characterization of these active sites is therefore a key area of research. The surface of hafnium oxide can feature various sites, including coordinatively unsaturated hafnium cations (Lewis acid sites), surface hydroxyl groups, and oxygen vacancies.

Integration into Polymer Composites and Bioglasses

The incorporation of hafnium species, including compounds related to this compound, into polymer composites and bioglasses represents a significant area of research in advanced materials science. These integrations aim to impart enhanced properties and functionalities to the host materials, leveraging the unique characteristics of hafnium.

Modification of Polymeric Materials with Hafnium Species

The modification of polymeric materials with hafnium species is a strategy employed to create advanced composites with tailored properties for specific applications, such as high-performance olefin block copolymers and specialized ceramic matrix composites.

Hafnium complexes are utilized as catalysts in polymerization processes to produce polymers with specific characteristics. For instance, certain hafnium complexes supported by C,N,N-tridentate, pincer-type ligands have demonstrated remarkable catalytic properties in ethylene (B1197577) homopolymerization. acs.org These catalysts can produce polyethylenes with very high molecular weights. acs.org One particular complex, Hf2, which features a six-membered metallacycle, is noted for its high activity and selectivity for ethylene during copolymerization, making it a promising candidate for synthesizing the hard segments of olefin block copolymers (OBCs). acs.org The high melting points of the resulting polymers broaden the potential applications for polyolefin elastomers. acs.org

Another approach involves the chemical modification of preceramic polymers, such as polysilazanes, with hafnium-containing precursors. researchgate.netacs.org Boron- and hafnium-modified polysilazane liquid precursors have been synthesized and used to infiltrate carbon fiber bundles to create Si(Hf)CN/CF ceramic matrix composite (CMC) minicomposites. acs.org This process involves crosslinking and subsequent pyrolysis of the polymer precursor. acs.org The modification of polysilazane with hafnium alkoxide has been shown to strongly affect the structural evolution of the polymer during its transformation into a ceramic. researchgate.net For example, the reaction between polysilazane and hafnium tert-butoxide leads to a significant reduction in the intensity of N-H bonds in the polymer, indicating a reaction site. researchgate.net

The table below summarizes the effects of hafnium species on different polymeric materials based on research findings.

Polymeric Material Hafnium Species/Complex Modification/Application Key Findings Reference
PolyolefinsHafnium complexes with C,N,N-tridentate, pincer-type ligandsCatalysis for Olefin Block Copolymer (OBC) synthesisProduces high molecular weight polyethylene; enhances melting points, broadening applications. acs.org
PolysilazaneHafnium alkoxidePreceramic polymer modification for Ceramic Matrix Composites (CMCs)Affects the structural evolution upon ceramization; results in a low carbon content in the ceramic backbone. researchgate.net
PolysilazaneHafnium-containing precursorsInfiltration of carbon fibers for Si(Hf)CN/CF CMCsAchieves high ceramic yield (up to 90%) after pyrolysis. acs.org
Poly(4-methylpentene)Pyridylamido hafnium catalystsIsoselective polymerizationProduces highly isotactic polymers with high melting temperatures (229–240 °C). rsc.org

Development of Functional Nanobioglasses and Hybrid Systems

The development of functional nanobioglasses and hybrid systems incorporating hafnium is driven by the potential for applications in fields such as biomedicine and optoelectronics.

A notable example is the creation of photoactive nanoparticles of CaO–SiO2–P2O5 glass modified with dichlorohafnium (IV) phthalocyanine (B1677752). mdpi.com In this system, the hafnium complex is introduced into the glass composition using a low-temperature, sol-gel based reverse micelle synthesis method. mdpi.com The resulting material consists of spherical, though agglomerated, glass nanoparticles under 100 nm in size. mdpi.com Crucially, the optical properties of the hafnium phthalocyanine complex are maintained after being immobilized in the glass, allowing for photoluminescence and the generation of singlet oxygen when irradiated with light. mdpi.com This functionality opens up possibilities for applications in photodynamic therapy. The elemental analysis of the final glass product confirms the presence of hafnium. mdpi.com

Hafnium is also a key component in the synthesis of novel organic-inorganic hybrid materials. Researchers have successfully synthesized the first hafnium-based chiral 2D organic-inorganic hybrid metal halides (OIMHs). nih.gov By strategically incorporating para-substituents on the benzene (B151609) ring of the chiral organic components, it is possible to modulate the polarity of the crystal structures. nih.gov This tuning capability allows for the creation of materials with adjustable band gaps and enhanced nonlinear optical (NLO) properties, which are promising for UV-region applications like NLO devices. nih.gov

Furthermore, hybrid ligands that combine aminopyridinato (Ap) and phenoxyimine (FI) systems have been developed to create hafnium complexes. nih.gov These Ap-FI hybrid ligands react with hafnium tetrabenzyl to form complexes that, upon activation, become highly active catalysts for the living polymerization of 1-hexene. nih.gov This process yields polymers with ultrahigh molecular weights and very narrow polydispersities, indicating a high degree of control over the polymerization process. nih.gov

The table below details the composition and functional properties of hafnium-based nanobioglasses and hybrid systems.

Material System Hafnium Compound/Complex Synthesis Method Key Functional Properties Potential Application Reference
CaO–SiO2–P2O5 NanobioglassDichlorohafnium (IV) phthalocyanineLow-temperature, sol-gel based reverse micelle methodPhotoluminescent; generates singlet oxygen upon light irradiation.Photodynamic therapy mdpi.com
Chiral 2D Organic-Inorganic Hybrid Metal Halides (OIMHs)Hafnium-based halidesSolution-based synthesis with chiral organic componentsTunable polarity and optical band gaps; enhanced nonlinear optical (NLO) effects.UV NLO devices, circularly polarized light detectors nih.gov
Ap-FI Hybrid Ligand Complexes(Ap-FI)HfBn2Reaction of hafnium tetrabenzyl with Ap-FI hybrid ligandsHighly active catalyst for living polymerization of 1-hexene.Synthesis of ultrahigh molecular weight polymers nih.gov

Theoretical and Computational Chemistry Approaches

Electronic Structure Theory and Density Functional Theory (DFT) Studies

Electronic structure theory, particularly methods based on Density Functional Theory (DFT), is a cornerstone for the computational investigation of hafnium compounds. DFT offers a balance between computational cost and accuracy, making it suitable for studying the complex electronic environments of transition metal compounds like dichlorohafnium oxide. While dedicated DFT studies solely focused on the electronic structure of an isolated HfOCl₂ molecule are not extensively available in the literature, significant insights can be drawn from computational studies of related systems, such as the hydrolysis of hafnium tetrachloride (HfCl₄) and the structures of zirconyl chlorides.

Computational analyses are essential for elucidating the nature of the chemical bonds, the arrangement of electronic states, and the three-dimensional structure of this compound.

Molecular Structure: In the gas phase, hafnium tetrachloride (HfCl₄) adopts a tetrahedral geometry. The hydrolysis of HfCl₄ can lead to the formation of various oxychloride species. While a simple monomeric O=HfCl₂ structure might be considered, experimental and theoretical evidence for the analogous zirconium oxychloride (ZrOCl₂) suggests a more complex reality, especially in the solid state or in solution. Crystal structure refinements of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) have confirmed the existence of a tetranuclear complex, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. Given the chemical similarities between hafnium and zirconium, it is highly probable that this compound forms analogous complex structures, such as [Hf₄(OH)₈(H₂O)₁₆]⁸⁺, where hydroxide (B78521) bridges link the hafnium centers.

Bonding Analysis: The bonding in this compound is characterized by a significant ionic component due to the large electronegativity difference between hafnium, oxygen, and chlorine. The Hf-O bond is expected to have a high degree of covalent character as well, typical for metal oxides. In contrast, the Hf-Cl bonds will be more ionic. Computational methods like Natural Bond Orbital (NBO) analysis could, in principle, provide quantitative insights into the nature of these bonds, including orbital hybridizations and charge distributions. Such analyses would likely reveal the strong polarization of the Hf-O and Hf-Cl bonds.

Electronic States: The electronic structure of this compound is dominated by the valence orbitals of hafnium (5d, 6s), oxygen (2p), and chlorine (3p). DFT calculations would typically show that the highest occupied molecular orbitals (HOMO) are primarily of oxygen and chlorine p-orbital character, while the lowest unoccupied molecular orbitals (LUMO) are dominated by the empty hafnium d-orbitals. The energy difference between the HOMO and LUMO defines the electronic band gap, a critical parameter for predicting the material's electronic and optical properties. For hafnium dioxide (HfO₂), the valence band is mainly formed by O 2p states, with some contribution from Hf 5d and 4f states, while the conduction band is primarily composed of Hf 5d states. pnnl.gov A similar electronic structure, with the addition of chlorine 3p states contributing to the valence band, would be anticipated for HfOCl₂.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of reaction barriers. This is particularly valuable for understanding the formation of this compound.

The hydrolysis of hafnium tetrachloride (HfCl₄) is a key reaction pathway for the formation of hafnium oxides and oxychlorides. Computational studies on the gas-phase hydrolysis of HfCl₄ have shown that the reaction does not proceed via a simple, direct conversion to HfOCl₂ and HCl. pnnl.govacs.orgepa.govresearchgate.net Instead, the initial steps involve the formation of oxychlorohydroxides. pnnl.govacs.orgepa.govresearchgate.net

The reaction pathway is proposed to begin with the formation of an adduct between HfCl₄ and water, HfCl₄(H₂O). This is followed by the elimination of a hydrogen chloride (HCl) molecule to form hafnium trichloride (B1173362) hydroxide, HfCl₃(OH). Subsequent reactions with water and elimination of HCl can lead to a variety of hafnium oxychlorohydroxide intermediates. The direct production of HfOCl₂ from these intermediates is found to be energetically less favorable at higher temperatures compared to pathways involving the formation and clustering of these oxychlorohydroxide species. pnnl.govacs.orgepa.govresearchgate.net The clustering of these intermediates is highly exothermic, suggesting they form readily and act as building blocks for the eventual formation of hafnium dioxide nanoparticles. pnnl.govacs.orgepa.gov

The following table summarizes key calculated thermochemical data for the initial steps of HfCl₄ hydrolysis, which provides context for the formation of this compound as a potential, though not always primary, intermediate.

ReactionCalculated Enthalpy Change (ΔH) at 298 K (kcal/mol)Calculated Gibbs Free Energy Change (ΔG) at 298 K (kcal/mol)
HfCl₄ + H₂O → HfCl₃(OH) + HCl-3.5-10.2
HfCl₃(OH) + H₂O → HfCl₂(OH)₂ + HCl-1.2-8.5
HfCl₂(OH)₂ → HfOCl₂ + H₂O15.614.1

Data derived from computational studies on the hydrolysis of HfCl₄. The values are indicative of the relative stabilities of the species involved.

Molecular Dynamics Simulations for Dynamic Process Understanding

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While there are no specific MD studies focused solely on this compound in the literature, the principles of MD can be applied to understand its behavior in various environments, such as in solution or as part of a larger material.

For instance, MD simulations could be used to investigate the structure and dynamics of the hydrated zirconyl-like cations, [Hf₄(OH)₈(H₂O)₁₆]⁸⁺, in aqueous solution. Such simulations would provide insights into the interactions between the hafnium complex, chloride counter-ions, and surrounding water molecules. This would help in understanding the stability of these complexes, the exchange of water ligands, and the initial stages of aggregation and precipitation, which are crucial for materials synthesis.

Reactive force fields, such as ReaxFF, could be employed in MD simulations to model the chemical reactions involved in the formation of hafnium oxychlorides from precursors. This would allow for the simulation of larger systems and longer timescales than are accessible with ab initio methods, providing a bridge between the quantum mechanical description of reaction mechanisms and the macroscopic behavior of the system.

Ab Initio Methods and Predictive Modeling for Material Design

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, provide the most accurate theoretical descriptions of molecular systems. These methods, while computationally expensive, are invaluable for benchmarking other computational approaches and for making precise predictions about the properties of novel materials.

For this compound, ab initio calculations could be used to accurately predict its geometric parameters, vibrational frequencies, and electronic properties. These calculations would serve as a reliable reference for experimental studies, for example, in the interpretation of spectroscopic data.

Predictive modeling, which leverages computational data to design new materials with desired properties, is a rapidly growing field. In the context of this compound, ab initio and DFT data could be used to build models that predict the properties of hafnium-based materials derived from oxychloride precursors. For example, computational screening could be used to explore how doping this compound with other elements might alter its electronic or catalytic properties. By understanding the relationship between the structure and properties of HfOCl₂ at the quantum level, it becomes possible to rationally design and synthesize new hafnium-based materials for applications in catalysis, electronics, and other advanced technologies.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways for Tailored Microstructures and Architectures

The relationship between a material's structure and its function is fundamental. For dichlorohafnium oxide, future research will increasingly focus on developing synthetic techniques that offer precise control over its microstructure and architecture at the nanoscale. Traditional synthesis methods often yield materials with limited morphological variety. The next frontier lies in pathways that can produce tailored nanoparticles, thin films, and hierarchical structures designed for specific applications.

Key research thrusts include:

Solution-Processed Methodologies: Techniques such as sol-gel and hydrothermal synthesis are being explored to produce hafnium oxide nanoparticles with controlled shapes and sizes, including trapezohedron, oval-like, and other irregular forms. researchgate.net These low-cost, scalable methods allow for the manipulation of reaction parameters (e.g., temperature, pressure, precursors) to tune the resulting particle morphology and crystal phase. researchgate.net

Atomic Layer Deposition (ALD): While ALD is established for creating uniform thin films, future work will focus on adapting it for more complex, three-dimensional nano-architectures. researchgate.net This could enable the conformal coating of intricate templates to create high-surface-area catalysts or precisely layered structures for advanced electronic devices.

Organic Surface Modification: The integration of organic surface modifiers during hydrothermal or other solution-based syntheses can influence the size and shape of the resulting nanoparticles. researchgate.net This approach opens the door to creating organic-inorganic hybrid materials where the functional groups on the surface can be tailored for improved dispersion in polymers or for specific catalytic interactions.

The ability to dictate the physical form of this compound will be critical for unlocking its full potential, whether for enhancing catalytic surface area or for engineering the dielectric properties of a thin film.

Advanced In-Situ and Operando Characterization for Dynamic Process Monitoring

Understanding how this compound forms and functions under real-world conditions is crucial for optimizing its synthesis and performance. Traditional characterization techniques are often performed ex situ, providing only static snapshots. The future of materials analysis lies in in situ and operando techniques, which monitor materials in real-time during a chemical reaction or while a device is in operation. mdpi.comresearchgate.net

These advanced methods can provide unprecedented insight into:

Reaction Mechanisms: By employing techniques like in situ infrared absorption spectroscopy, researchers can identify gas-phase species and reaction intermediates present during deposition processes like ALD. nist.gov This allows for a deeper understanding of the underlying chemistry of film growth. nist.gov

Structural and Phase Transformations: Using operando X-ray diffraction (XRD) and Raman spectroscopy, scientists can observe changes in the crystal structure and chemical state of the material as they happen. researchgate.netlehigh.edu This is vital for studying catalytic reactions on the material's surface or for understanding degradation mechanisms in electronic devices under operational stress. researchgate.netlehigh.edu

Surface Dynamics: Techniques such as scanning tunneling microscopy (STM) and X-ray photoelectron spectroscopy (XPS) applied under working conditions can reveal dynamic changes in surface morphology, active sites, and the electronic state of the catalyst or dielectric material. mdpi.com

By observing these dynamic processes directly, researchers can establish clear structure-property-performance relationships, leading to more efficient and targeted materials design. mdpi.com

Diversification of Catalytic and Electronic Applications Beyond Current Paradigms

While hafnium oxide is well-known as a high-k dielectric, its potential in other advanced applications is an active area of investigation. Future research aims to diversify its utility, particularly in catalysis and next-generation electronics, by leveraging its unique chemical and physical properties.

Emerging Catalytic Frontiers: The catalytic activity of metal oxides is often linked to their surface structure and redox properties. lehigh.edu While hafnium oxide itself is quite stable, its use as a catalyst support or as a catalytically active phase is being explored. Potential new applications include:

Environmental Catalysis: Similar to other rare earth oxides like lanthanum oxide, hafnium-based materials could be developed for catalytic converters to reduce harmful emissions or for the catalytic oxidation of volatile organic compounds. stanfordmaterials.comresearchgate.net

Fine Chemical Synthesis: The surface acidity and basicity of this compound could be harnessed to catalyze specific organic transformations, such as C-H bond activation, which is a key step in producing valuable commodity chemicals. mdpi.com

Polymerization: Hafnium compounds, including hafnium ethoxide, have shown effectiveness as catalysts in polymerization processes, suggesting that this compound could be engineered for manufacturing high-performance polymers. dataintelo.com

Next-Generation Electronic Devices: The relentless miniaturization of electronics requires materials that can overcome the physical limitations of silicon. electronicsonline.net.au Hafnium oxide is a cornerstone of this effort, and its applications continue to evolve. growthmarketreports.com

3D Memory and Logic: The focus is shifting from planar transistors to 3D vertical architectures. Hafnium-based ferroelectric memory arrays are being developed for high-density, high-reliability logic-in-memory applications. xml-journal.net

In-Memory Computing: Hafnium oxide-based ferroelectric tunnel junctions (FTJs) are being investigated for their potential in in-memory computing and artificial neural networks. xml-journal.net These devices could perform computations directly within the memory, overcoming data transfer bottlenecks inherent in current computer architectures. xml-journal.net

Advanced Sensors: The piezoelectric properties of certain hafnium oxide phases could be exploited in advanced sensors and actuators for use in IoT devices and wearable technology. citracakralogam.com

The table below summarizes key research findings related to the expanding electronic applications of hafnium-based oxides.

Application AreaDevice TypeKey Research FindingPotential Impact
Advanced Memory Ferroelectric RAM (FeRAM)Lanthanum-doped hafnium oxide demonstrates robust ferroelectric properties suitable for non-volatile memory.High-speed, low-power, and highly scalable memory for next-generation computing.
Logic Devices Thin-Film Transistors (TFTs)Solution-processed hafnium oxide films can serve as high-performance gate dielectrics, enabling low operating voltages (under 5V) and high mobility. researchgate.netCost-effective manufacturing of high-performance transistors for displays and flexible electronics. researchgate.net
Neuromorphic Computing Ferroelectric Tunnel Junctions (FTJs)HfO₂-based FTJs can function as electronic synapses, a key component for building hardware for artificial neural networks. xml-journal.netEnables energy-efficient hardware for AI and machine learning by mimicking the human brain's structure. xml-journal.net

Synergistic Approaches: Integration with Artificial Intelligence and Machine Learning for Accelerated Materials Discovery

The traditional trial-and-error approach to materials discovery is often slow and inefficient. sciopen.com The integration of artificial intelligence (AI) and machine learning (ML) represents a paradigm shift, offering powerful tools to accelerate the design and discovery of new materials like this compound. rsc.orgoaepublish.com

This synergistic approach involves:

High-Throughput Screening: AI-driven frameworks can rapidly screen thousands of potential dopants or compositions to identify candidates with desired properties. sciopen.com For instance, ML models combined with Density Functional Theory (DFT) have been used to identify new dopants that stabilize the desirable antiferroelectric or ferroelectric phases in hafnium oxide. sciopen.comresearchgate.net

Predictive Modeling: Machine learning algorithms can be trained on existing materials datasets to build models that predict the properties of undiscovered materials. rsc.orgoaepublish.com This allows researchers to focus experimental efforts on the most promising candidates, saving significant time and resources. researchgate.net One study successfully identified gallium as a novel and effective dopant for ferroelectric hafnium oxide using this predictive approach. researchgate.net

Uncovering Structure-Property Relationships: ML can identify complex, non-intuitive relationships between a material's features (e.g., dopant characteristics, crystal structure) and its performance. sciopen.com This deepens the fundamental understanding of the material and provides new insights for rational design. sciopen.com

By combining computational predictions with targeted experimental validation, the materials discovery cycle can be dramatically shortened, paving the way for the rapid development of novel hafnium-based materials for a wide range of applications. researchgate.net

Q & A

Q. What frameworks guide the integration of this compound studies into broader hafnium chemistry research?

  • Methodological Answer :
  • Comparative Analysis : Benchmark properties (e.g., thermal stability, Lewis acidity) against related hafnium compounds (e.g., HfCl₄, HfO₂).
  • Critical Review : Identify gaps in literature (e.g., limited mechanistic studies) and propose targeted experiments to address them .

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